4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol (CAS: 416865-40-2) is a halogenated phenolic Schiff base derivative with the molecular formula C₁₃H₁₀BrClFNO and a molecular weight of 330.58 g/mol . Structurally, it features a brominated phenol core linked via a methylene bridge to a 3-chloro-4-fluoroaniline group. Its synthesis typically involves condensation of a brominated salicylaldehyde derivative with a substituted aniline under mild conditions .
Properties
IUPAC Name |
4-bromo-2-[(3-chloro-4-fluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIFNJUTUTAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorophenol and 3-chloro-4-fluoroaniline.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-fluorophenol and 3-chloro-4-fluoroaniline using a suitable coupling agent like formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted phenols.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced phenols.
Scientific Research Applications
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry:
Biological Studies: Used in various biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The exact mechanism of action of 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol and analogous compounds:
Structural and Functional Insights
Halogen Substitution Effects: Bromine and chlorine atoms in the phenol ring enhance electrophilicity and intermolecular interactions (e.g., halogen bonding) . Fluorine substitution reduces metabolic degradation and increases lipophilicity, as seen in 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (LogP = 4) .
Hydrogen Bonding and Crystal Packing: Intramolecular O-H⋯N hydrogen bonds stabilize the Schiff base structure in 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, while weak C-H⋯O/Cl interactions govern its crystal packing . The title compound lacks methoxy groups but features a chloro-fluoroaniline moiety, which may influence its coordination geometry compared to 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol .
Biological Activity: Thiazole-containing derivatives like (E)-4-Bromo-2-((thiazol-2-ylimino)methyl)phenol show enhanced antimicrobial activity due to the heterocyclic ring’s ability to disrupt microbial membranes .
Computational and Experimental Data
Biological Activity
4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of brominated phenolic derivatives which exhibit diverse biological properties, including antibacterial and antifungal activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrClFNO, with a molecular weight of 330.58 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure contributes to its unique chemical reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a study on related compounds demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 μg/mL . The structure-activity relationship (SAR) indicated that specific substitutions, such as halogenation, enhanced the antibacterial efficacy.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-2-{[(3-chloro-4-fluorophenyl) | 0.5 - 2.0 | MRSA |
| Tetracycline | 1.0 | Various Gram-positive bacteria |
| Erythromycin | 2.0 | Various Gram-positive bacteria |
| Ciprofloxacin | 1.5 | E. coli |
Antifungal Activity
In addition to its antibacterial properties, this compound may exhibit antifungal activity. Research has shown that similar brominated phenolic compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species, with MIC values reported between 4 to 16 μg/mL . The presence of halogen groups is believed to play a crucial role in enhancing antifungal activity.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within microbial cells. The bromine atom and the amino group are critical for binding affinity to bacterial enzymes or receptors, disrupting essential cellular processes such as protein synthesis and cell wall integrity.
Case Studies
- Study on Structural Variants : A comparative study evaluated the antibacterial effects of various structurally related compounds, revealing that the introduction of halogens at specific positions significantly improved activity against both Gram-positive and Gram-negative bacteria .
- Pharmacological Review : A comprehensive pharmacological review summarized findings on benzimidazole derivatives, noting that compounds with similar structural motifs showed promising results against resistant strains of bacteria like MRSA and Mycobacterium tuberculosis .
Q & A
Basic: What are the optimal synthetic routes for 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, and how can purity be ensured?
Answer:
The compound is typically synthesized via reductive amination between 4-bromo-2-hydroxybenzaldehyde and 3-chloro-4-fluoroaniline, followed by reduction with NaBH₄ or other borohydride reagents . Key considerations:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to remove unreacted precursors.
- Purity validation: Employ HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to confirm >95% purity. Monitor by ¹H/¹³C NMR for structural integrity .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?
Answer:
- X-ray crystallography: Resolve the 3D structure using SHELX software (single-crystal XRD, Cu-Kα radiation) to confirm bond angles, dihedral angles, and hydrogen bonding .
- Spectroscopy: FTIR (amide N-H stretch ~3300 cm⁻¹, phenolic O-H ~3200 cm⁻¹) and Raman spectroscopy (C-Br stretch ~550 cm⁻¹) for functional group analysis. ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 4.3 ppm for -CH₂-NH-) and ¹³C NMR (δ 160–165 ppm for halogenated carbons) provide electronic environment details .
Basic: How can initial biological activity screening be designed for this compound?
Answer:
- Antimicrobial assays: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition: Test against targets like COX-2 or tyrosine kinases via fluorometric/colorimetric assays (e.g., NADH-coupled reactions) .
Advanced: What computational approaches predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (MD): Simulate solvation effects (water/DMSO) using OPLS-AA force fields to model interactions with biological targets .
Advanced: How can mechanistic studies elucidate its bioactivity at the molecular level?
Answer:
- Kinetic assays: Measure time-dependent inhibition (e.g., IC₅₀ shifts) to distinguish reversible vs. irreversible binding .
- Isotope labeling: Use ¹⁸O or deuterated analogs to track metabolic pathways or hydrolysis intermediates via LC-MS/MS .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Answer:
- Control variables: Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) .
- Structural analogs: Compare activity of derivatives (e.g., replacing Br with Cl) to identify pharmacophores .
- Data validation: Replicate experiments across labs and use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
